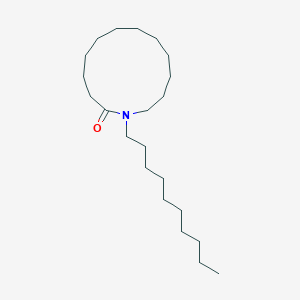
1-Decyl-1-azacyclotridecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Decyl-1-azacyclotridecan-2-one can be synthesized from butadiene through a series of reactions. The process begins with the trimerization of butadiene using a Ziegler-Natta catalyst to form 1,5,9-cyclododecatriene. This intermediate is then hydrogenated to produce cyclododecane. Finally, cyclododecane undergoes a series of reactions similar to those used to prepare caprolactam from cyclohexane, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route, with the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient conversion of the starting materials to the desired product .
化学反应分析
Types of Reactions
1-Decyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
1-Decyl-1-azacyclotridecan-2-one has a wide range of applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of 1-Decyl-1-azacyclotridecan-2-one involves its interaction with specific molecular targets and pathways. As a lactam, it can form hydrogen bonds and interact with various enzymes and receptors.
相似化合物的比较
1-Decyl-1-azacyclotridecan-2-one is unique among macrocyclic lactams due to its specific structure and properties. Similar compounds include:
Caprolactam: Used in the production of nylon-6.
Valerolactam: Used in the production of nylon-5.
Pyrrolidone: Used as a solvent and in the production of polyvinylpyrrolidone.
Compared to these compounds, this compound offers distinct advantages in terms of its mechanical properties and stability, making it a preferred choice for certain industrial applications .
属性
CAS 编号 |
58331-36-5 |
|---|---|
分子式 |
C22H43NO |
分子量 |
337.6 g/mol |
IUPAC 名称 |
1-decyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-11-14-17-20-23-21-18-15-12-9-7-8-10-13-16-19-22(23)24/h2-21H2,1H3 |
InChI 键 |
UAWKNKWLPQUPIG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN1CCCCCCCCCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


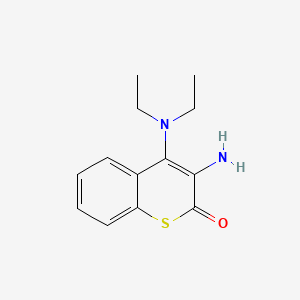
![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)


![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
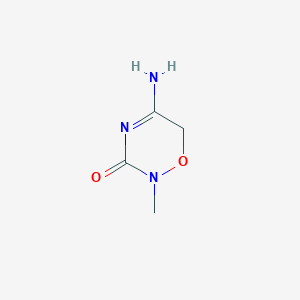

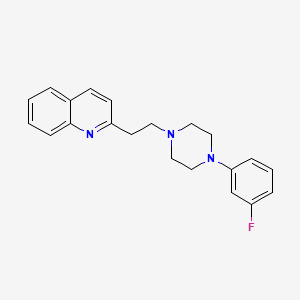
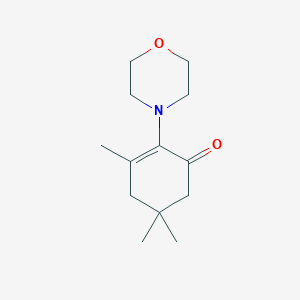
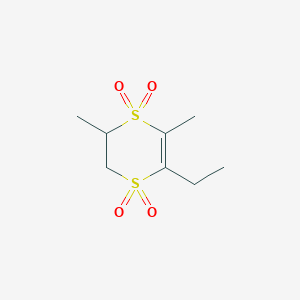
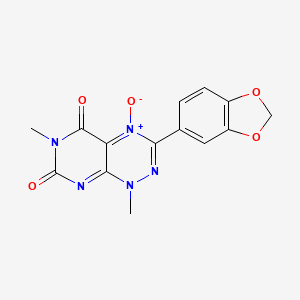
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
